molecular formula C7H13ClN2O B12449527 1-(5-Ethylisoxazol-3-yl)ethanamine hydrochloride

1-(5-Ethylisoxazol-3-yl)ethanamine hydrochloride

Cat. No.: B12449527
M. Wt: 176.64 g/mol
InChI Key: QAJPIKKBSNQDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethylisoxazol-3-yl)ethanamine hydrochloride is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

1-(5-Ethylisoxazol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5-Ethylisoxazol-3-yl)ethanamine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Ethylisoxazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Ethylisoxazol-3-yl)ethanamine hydrochloride can be compared with other isoxazole derivatives, such as:

These compounds share similar structural features but may differ in their biological activities and applications. The unique substitution pattern on the isoxazole ring of this compound imparts distinct properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

1-(5-ethyl-1,2-oxazol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c1-3-6-4-7(5(2)8)9-10-6;/h4-5H,3,8H2,1-2H3;1H

InChI Key

QAJPIKKBSNQDDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)C(C)N.Cl

Origin of Product

United States

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